molecular formula C8H8O4S B2827419 5-(Methoxycarbonyl)-4-methylthiophene-2-carboxylic acid CAS No. 1400661-53-1

5-(Methoxycarbonyl)-4-methylthiophene-2-carboxylic acid

Cat. No. B2827419
CAS RN: 1400661-53-1
M. Wt: 200.21
InChI Key: MXXIBUKFKYBEBG-UHFFFAOYSA-N
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Description

5-(Methoxycarbonyl)-4-methylthiophene-2-carboxylic acid is a chemical compound that belongs to the thiophene family. It is a heterocyclic organic compound that contains a sulfur atom and a five-membered ring. This compound has gained significant attention in recent years due to its potential applications in scientific research.

Scientific Research Applications

Suzuki–Miyaura Coupling

5-(Methoxycarbonyl)-4-methylthiophene-2-carboxylic acid: is a valuable reagent in the Suzuki–Miyaura (SM) cross-coupling reaction. This reaction is widely used for carbon–carbon bond formation and involves the coupling of organoboron compounds with electrophilic organic groups. The success of SM coupling lies in its mild reaction conditions, functional group tolerance, and environmentally benign nature. The compound serves as an organoboron reagent, facilitating the formation of new C–C bonds through oxidative addition and transmetalation processes .

Borinic Acid Derivatives

Recent advances have explored the synthesis of borinic acids, including derivatives of 5-methoxycarbonyl-4-methylthiophene-2-carboxylic acid . These compounds exhibit unique properties and reactivity. For instance, Lee and coworkers reported a metal-free one-pot synthesis of tetracoordinated borinic acids, which involved boronic acids and a bidentate ligand. Such derivatives find applications in various chemical transformations .

Materials for Organic Electronics

Organic electronics rely on π-conjugated materials for applications like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The unique electronic properties of 5-methoxycarbonyl-4-methylthiophene-2-carboxylic acid make it a candidate for such devices. Researchers investigate its role in enhancing charge transport and light emission.

These applications highlight the versatility and potential impact of 5-(Methoxycarbonyl)-4-methylthiophene-2-carboxylic acid in various scientific domains. If you need further details or additional applications, feel free to ask

properties

IUPAC Name

5-methoxycarbonyl-4-methylthiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4S/c1-4-3-5(7(9)10)13-6(4)8(11)12-2/h3H,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXXIBUKFKYBEBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)C(=O)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1400661-53-1
Record name 5-(methoxycarbonyl)-4-methylthiophene-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 5-formyl-3-methyl-thiophene-2-carboxylic acid methyl ester (3.2 g, 17.4 mmol) in dioxane (20 ml) was added 2-methyl-2-butene (15 ml) and a solution of Na2ClO2 (4.71 g, 52.1 mmol) and NaH2PO4 (4.71 g, 39.2 mmol) in water (15 ml). The mixture was stirred at rt for 1 h. The solution was saturated with sodium chloride, then successively extracted with EtOAc and dichloromethane. The combined organic layers were dried over Na2SO4 and concentrated under reduced pressure to afford the desired product (3.13 g, 90% yield)
Name
5-formyl-3-methyl-thiophene-2-carboxylic acid methyl ester
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
[Compound]
Name
Na2ClO2
Quantity
4.71 g
Type
reactant
Reaction Step Two
[Compound]
Name
NaH2PO4
Quantity
4.71 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Five
Yield
90%

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